molecular formula C10H17IO2 B8814145 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1011296-64-2

8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8814145
Key on ui cas rn: 1011296-64-2
M. Wt: 296.14 g/mol
InChI Key: WRQHDKKNPUWGOD-UHFFFAOYSA-N
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Patent
US07510749B2

Procedure details

Fourth Step: 150.0 g of the compound (13), 274.3 g of triphenylphosphine (Ph3P), 71.3 g of imidazole and 900 mL of toluene were added to a reactor under nitrogen atmosphere, and stirred at 3° C. 255.5 g of iodine was added thereto by dividing into 10 portions at a temperature range of from 3 to 10° C., followed by further stirring at 0° C. for 3 hours. After confirming that the reaction had been completed by GC analysis, a yellow solid thus deposited was filtered off. The filtrate was concentrated, and 400 mL of heptane was added to the resulting residue, followed by filtering off a pale yellow solid thus deposited. The filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography using toluene as eluent, and the solvent was removed by distillation under reduced pressure to obtain 223.9 g of 8-(2-iodoethyl)-1,4-dioxaspiro[4,5]decane (14) as a colorless transparent liquid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
274.3 g
Type
reactant
Reaction Step One
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
255.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][CH2:12]O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:38]I>C1(C)C=CC=CC=1>[I:38][CH2:12][CH2:11][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CCO
Name
Quantity
274.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
71.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
255.5 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
stirred at 3° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by dividing into 10 portions at a temperature range of from 3 to 10° C.
STIRRING
Type
STIRRING
Details
by further stirring at 0° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
a yellow solid thus deposited was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
400 mL of heptane was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
by filtering off a pale yellow solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ICCC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 223.9 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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